Astersaponin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astersaponin A is a triterpene glycoside derived from the plant Aster tataricus. This compound belongs to the class of saponins, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of astersaponin A involves the extraction of the compound from the roots of Aster tataricus. The process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction using a solvent such as methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction and purification methods used in laboratory settings can be scaled up for industrial applications, involving larger quantities of solvents and more extensive chromatographic systems.
Chemical Reactions Analysis
Types of Reactions: Astersaponin A undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the aglycone structure.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Aglycone and sugar moieties.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the aglycone structure.
Scientific Research Applications
Chemistry: Used as a reference compound for studying the structure-activity relationships of saponins.
Biology: Investigated for its role in modulating biological pathways, including autophagy and apoptosis.
Mechanism of Action
Astersaponin A is compared with other triterpene saponins, such as astersaponin I and lansemaside A:
Astersaponin I: Similar in structure but differs in the sugar moieties attached to the aglycone.
Lansemaside A: Another triterpene saponin with distinct biological activities, including antiviral and anti-inflammatory effects.
Uniqueness of this compound:
Structural Complexity: The unique combination of sugar moieties and the aglycone structure.
Biological Activity: Potent antiviral and anticancer properties, making it a promising candidate for therapeutic development.
Comparison with Similar Compounds
- Astersaponin I
- Lansemaside A
- Other triterpene saponins from the Asteraceae family .
Properties
IUPAC Name |
[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10R,11S,12aR,14bS)-5,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H108O34/c1-25-47(96-55-45(83)48(32(73)21-90-55)97-54-43(81)38(76)30(71)19-89-54)49(98-59-51(85)66(87,23-68)24-93-59)46(84)57(94-25)99-50-39(77)31(72)20-91-58(50)101-60(86)67-14-13-61(2,3)15-27(67)26-9-10-35-63(6)16-28(69)52(62(4,5)34(63)11-12-64(35,7)65(26,8)17-36(67)74)100-56-44(82)41(79)40(78)33(95-56)22-92-53-42(80)37(75)29(70)18-88-53/h9,25,27-59,68-85,87H,10-24H2,1-8H3/t25-,27-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJUSXGOFMUXCB-HGJJLTKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]([C@@]5(C[C@H]4O)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H108O34 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.